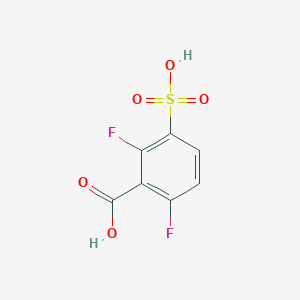

![molecular formula C13H10N2O2S2 B2827544 Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 401937-08-4](/img/structure/B2827544.png)

Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-AMINO-6-THIOPHEN-2-YL-THIENO(2,3-B)PYRIDINE-2-CARBONITRILE” is a chemical with the linear formula C12H7N3S2 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The compound “3-AMINO-6-THIOPHEN-2-YL-THIENO(2,3-B)PYRIDINE-2-CARBONITRILE” has a molecular weight of 257.338 .

Scientific Research Applications

Photophysical Properties and Antitumor Potential

Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate has been studied for its photophysical properties, such as absorption and fluorescence, in various solvents. These properties are significant due to their potential applications in antitumor compounds. The compound shows reasonable fluorescence quantum yields and solvatochromic behavior, indicating its responsiveness to changes in solvent polarity. These features make it a candidate for future drug delivery applications, particularly in liposome-based systems (Carvalho et al., 2013).

Antitumor Activity and Cell Cycle Impact

Research has shown that derivatives of this compound exhibit growth inhibitory activity against various human tumor cell lines. Notably, certain derivatives have been identified as promising due to their significant effects on altering cell cycle distribution and inducing apoptosis in cancer cell lines. This suggests a potential application in the development of anticancer therapies (Queiroz et al., 2011).

Structural Analysis and Synthetic Approaches

The compound has also been a subject of interest in synthetic chemistry. New methods for synthesizing functionalized thieno[2,3-b]pyridines, including derivatives of methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate, have been developed. These methods involve multicomponent condensation reactions, providing insights into the chemical reactivity and structural possibilities of this compound (Dyachenko et al., 2019).

Dye Synthesis and Textile Applications

In addition to its medicinal applications, this compound has been explored in the field of dye chemistry. It has been used in the synthesis of disperse dyes for polyester fibers, indicating its utility in textile industries. The compound's ability to form various derivatives opens avenues for creating dyes with specific spectral characteristics and fastness properties (Ho, 2005).

Spectroscopic Properties in Different Environments

The compound's electronic absorption, excitation, and fluorescence properties have been studied in various solvent environments. These studies contribute to understanding how structural modifications, like methyl/alkyl substitutions, affect its electronic properties. Such insights are valuable for designing compounds with specific photophysical behaviors for applications in material science or as molecular probes (Al-Ansari, 2016).

Safety and Hazards

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might involve exploring more about the biological activities of these compounds and developing new synthesis methods.

properties

IUPAC Name |

methyl 3-amino-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S2/c1-17-13(16)11-10(14)7-4-5-8(15-12(7)19-11)9-3-2-6-18-9/h2-6H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHUVLABLRTBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CS3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

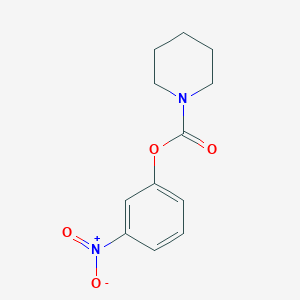

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827468.png)

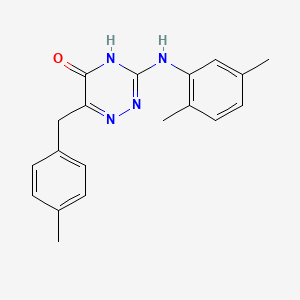

![2-acetamido-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2827470.png)

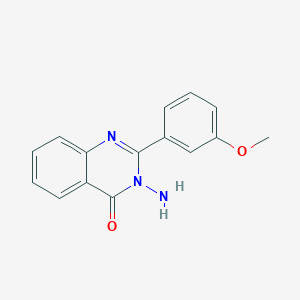

![ethyl 4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2827472.png)

![2-Chloro-5-(5-chloropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2827475.png)

![N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2827477.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2827482.png)